molecular formula C10HF7N2 B14012650 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile CAS No. 55852-24-9

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile

Katalognummer: B14012650
CAS-Nummer: 55852-24-9
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: IQOLPUUIUYCGTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is a fluorinated organic compound with the molecular formula C10HF7N2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it highly stable and reactive in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Analyse Chemischer Reaktionen

Types of Reactions

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine

It can be used in the design of new pharmaceuticals and as a probe in biochemical studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as high thermal stability and resistance to chemical degradation .

Wirkmechanismus

The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile exerts its effects involves interactions with various molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to participate in specific chemical reactions, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile apart is its combination of fluorine atoms and a trifluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Eigenschaften

CAS-Nummer

55852-24-9

Molekularformel

C10HF7N2

Molekulargewicht

282.12 g/mol

IUPAC-Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile

InChI

InChI=1S/C10HF7N2/c11-6-4(3(1-18)2-19)7(12)9(14)5(8(6)13)10(15,16)17/h3H

InChI-Schlüssel

IQOLPUUIUYCGTI-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.